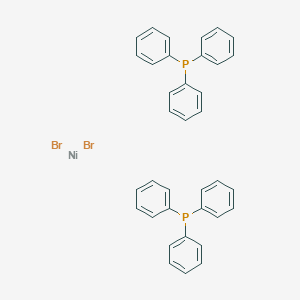

Nickel(II) bromide bis(triphenylphosphine)

Descripción

Propiedades

IUPAC Name |

dibromonickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXARSPUFVXIX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Br2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453273 | |

| Record name | NiBr2(PPh3)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14126-37-5 | |

| Record name | NiBr2(PPh3)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobis(triphenylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Reaction in Ethanol

The most widely documented method involves reacting nickel(II) bromide with triphenylphosphine (PPh₃) in ethanol under reflux. A typical procedure includes:

-

Dissolving nickel(II) bromide (1.2 g, 5.5 mmol) in anhydrous ethanol (15 mL) at 60°C.

-

Adding triphenylphosphine (2.8 g, 10.7 mmol) dissolved in isopropanol (30 mL) dropwise to the nickel bromide solution.

-

Refluxing the mixture for 1–2 hours to facilitate ligand substitution and complex formation.

The product precipitates as a deep green crystalline solid upon cooling, which is filtered, washed with cold ethanol, and dried under vacuum. Yields typically exceed 85%.

Key Parameters:

| Parameter | Value |

|---|---|

| Molar Ratio (NiBr₂:PPh₃) | 1:2 |

| Solvent System | Ethanol-isopropanol (1:2 v/v) |

| Reaction Temperature | Reflux (78–82°C) |

| Yield | 85–92% |

Alternative Solvent Systems

Tetrahydrofuran (THF) and dichloromethane (DCM) are viable alternatives to ethanol, particularly for moisture-sensitive reactions. In THF:

-

Nickel(II) bromide (1.0 g, 4.6 mmol) is suspended in dry THF (20 mL) under nitrogen.

-

Triphenylphosphine (2.4 g, 9.2 mmol) is added, and the mixture is stirred at 50°C for 4 hours.

-

The complex is isolated via solvent evaporation and recrystallized from hexane.

This method achieves comparable yields (80–88%) but requires stringent anhydrous conditions.

Industrial Production Considerations

While laboratory-scale preparations prioritize simplicity, industrial synthesis optimizes cost and throughput:

-

Scaled Solvent Ratios : Ethanol remains preferred due to low cost, but THF enables faster reaction kinetics.

-

Inert Atmosphere : Large-scale reactions use nitrogen or argon to prevent oxidation of nickel centers.

-

Continuous Flow Systems : Pilot studies suggest flow reactors reduce reaction times by 40% compared to batch processes.

Characterization and Validation Methods

Post-synthesis validation ensures stoichiometric and structural fidelity:

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 58.14 | 57.89 |

| H | 4.07 | 4.12 |

| Br | 21.51 | 21.33 |

Deviations >0.3% indicate incomplete ligand substitution or solvent retention.

Spectroscopic Techniques

Melting Point

The complex melts sharply at 219–223°C, consistent with high purity.

Comparative Analysis of Preparation Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol Reflux | Ethanol | 78–82 | 85–92 | 98–99 |

| THF Stirring | THF | 50 | 80–88 | 97–98 |

| DCM Reflux | Dichloromethane | 40 | 78–82 | 95–97 |

Ethanol-based methods balance yield and practicality, whereas THF offers faster kinetics but higher costs.

Challenges and Optimization Strategies

Moisture Sensitivity

Nickel(II) bromide is hygroscopic, necessitating anhydrous solvents and inert atmospheres. Pre-drying ethanol over molecular sieves improves yields by 8–10%.

Ligand Substitution

Excess PPh₃ (1.5–2.0 equivalents) ensures complete displacement of bromide ligands, minimizing byproducts like [NiBr₃(PPh₃)]⁻.

Análisis De Reacciones Químicas

Types of Reactions: Nickel(II) bromide bis(triphenylphosphine) participates in various types of reactions, including:

Oxidative Addition: The compound can undergo oxidative addition reactions, where it inserts into carbon-halogen bonds.

Reductive Elimination: It can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidative Addition: Typically involves organic halides and mild heating.

Reductive Elimination: Often requires the presence of reducing agents.

Substitution Reactions: Can be facilitated by using excess ligands or specific solvents.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .

Aplicaciones Científicas De Investigación

Catalytic Applications

Nickel(II) bromide bis(triphenylphosphine) is predominantly used as a catalyst in several important organic reactions:

-

Cross-Coupling Reactions :

- Suzuki Reaction : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Stille Reaction : Involves coupling between organostannanes and aryl halides.

- Negishi Reaction : Allows for the coupling of organozinc reagents with halides.

-

C-H Activation :

NiBr₂(PPh₃)₂ has been explored for its ability to activate C-H bonds, enabling the functionalization of hydrocarbons, which is a significant advancement in organic synthesis . -

Polymerization Catalysis :

The compound serves as a catalyst in the polymerization of dienes, contributing to the production of various polymers used in materials science .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of NiBr₂(PPh₃)₂ in various applications:

- A study demonstrated its role in facilitating the Suzuki-Miyaura coupling reaction under mild conditions, showcasing its utility in synthesizing biaryl compounds.

- Another investigation focused on the use of this compound for C-H activation reactions, indicating its potential for developing new methodologies in organic synthesis .

- Recent advancements have explored its application in polymer chemistry, particularly in synthesizing block copolymers through controlled polymerization techniques .

Mecanismo De Acción

The mechanism by which dibromobis(triphenylphosphine)nickel(II) exerts its catalytic effects involves several key steps:

Coordination: The nickel center coordinates with the reactants, forming a reactive intermediate.

Oxidative Addition: The nickel complex undergoes oxidative addition, inserting into a carbon-halogen bond.

Transmetalation: In cross-coupling reactions, a transmetalation step occurs, where the organic group is transferred to the nickel center.

Reductive Elimination: Finally, reductive elimination releases the product and regenerates the active catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Nickel(II) Chloride Bis(triphenylphosphine) (NiCl₂(PPh₃)₂)

- Structure and Geometry : Similar to the bromide analogue, NiCl₂(PPh₃)₂ (CAS 14264-16-5) adopts tetrahedral or square planar geometries depending on solvent and temperature . The chloride ligand’s smaller ionic radius (1.81 Å vs. Br⁻: 1.96 Å) results in a slightly shorter Ni–X bond length, influencing ligand field strength .

- Catalytic Activity : Both complexes catalyze cross-coupling reactions, but NiCl₂(PPh₃)₂ is more commonly used in C–S to C–C bond conversion (e.g., transforming benzenethiols into biaryls) . NiBr₂(PPh₃)₂, however, shows superior efficiency in nickel-catalyzed polymerization due to bromide’s weaker coordinating ability, facilitating ligand exchange .

Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)

- Structure : This complex (C₄₃H₃₇ClNiP₂) incorporates an o-tolyl ligand alongside PPh₃, creating a distorted square planar geometry. The bulky o-tolyl group enhances steric hindrance, stabilizing the catalyst during Buchwald–Hartwig amination .

- Reactivity : Unlike NiBr₂(PPh₃)₂, which is primarily a precatalyst, this complex acts directly in C–N bond formation without requiring additional ligands .

Palladium Analogues

- Trans-dibromobis(triphenylphosphine)palladium(II) (PdBr₂(PPh₃)₂) : While structurally similar, PdBr₂(PPh₃)₂ is more redox-active, enabling aryl halide activation in Suzuki–Miyaura couplings at milder temperatures compared to nickel complexes . Nickel analogues, however, are cost-effective for large-scale industrial processes .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance in Cross-Coupling Reactions

Research Findings and Trends

- Ligand Effects: Triphenylphosphine’s strong σ-donor ability stabilizes nickel centers, but bulkier ligands (e.g., o-tolyl in Ni–Pd hybrids) improve selectivity in asymmetric catalysis .

- Counterion Influence : Bromide’s weaker coordination vs. chloride accelerates ligand dissociation, critical for catalytic cycles in polymerization .

- Safety and Regulation: NiCl₂(PPh₃)₂ is classified as a hazardous air pollutant (HAP) under SARA Title III, requiring stringent handling .

Actividad Biológica

Nickel(II) bromide bis(triphenylphosphine), with the chemical formula [NiBr₂(PPh₃)₂], is a coordination complex that has garnered interest for its biological activity and applications in various chemical reactions. This compound is primarily recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Overview of Nickel(II) Bromide Bis(Triphenylphosphine)

Nickel(II) bromide bis(triphenylphosphine) is formed by the coordination of nickel ions with bromide ions and triphenylphosphine ligands. The compound exhibits a distorted tetrahedral geometry around the nickel center, which influences its reactivity and interaction with biological systems.

Chemical Structure

- Molecular Formula: C₃₆H₃₀Br₂NiP₂

- Molecular Weight: 743.12 g/mol

- CAS Number: 14126-37-5

The biological activity of Nickel(II) bromide bis(triphenylphosphine) can be attributed to its ability to participate in various biochemical pathways:

- Oxidative Addition: The compound can insert into carbon-halogen bonds, facilitating the formation of new organic compounds.

- Reductive Elimination: This process allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

- Substitution Reactions: The triphenylphosphine ligands can be replaced by other ligands, enabling diverse reactivity.

Biological Applications

While Nickel(II) bromide bis(triphenylphosphine) is not directly used in medical applications, it plays a significant role in synthesizing biologically active compounds. Its catalytic properties are particularly useful in the pharmaceutical industry for developing intermediates that may exhibit therapeutic effects.

Case Studies

-

Synthesis of Biologically Active Compounds:

- Research has shown that Nickel(II) bromide bis(triphenylphosphine) can facilitate the synthesis of complex organic molecules that have potential pharmaceutical applications. For instance, it has been utilized in cross-coupling reactions to create compounds with anti-cancer properties.

- Catalytic Activity in Organic Reactions:

Comparative Analysis

To understand the unique properties of Nickel(II) bromide bis(triphenylphosphine), it is essential to compare it with similar nickel complexes:

| Compound | Ligands | Unique Features |

|---|---|---|

| Nickel(II) bromide bis(triphenylphosphine) | Br, PPh₃ | Effective in cross-coupling reactions |

| Dichlorobis(triphenylphosphine)nickel(II) | Cl, PPh₃ | More stable but less reactive than the bromide complex |

| Bis(triphenylphosphine)dicarbonylnickel | CO, PPh₃ | Different catalytic applications due to carbonyl ligands |

Synthesis Routes

Nickel(II) bromide bis(triphenylphosphine) can be synthesized through various methods:

Q & A

Q. What are the optimal synthetic routes for preparing Nickel(II) bromide bis(triphenylphosphine), and how is purity validated?

Nickel(II) bromide bis(triphenylphosphine) (NiBr₂(PPh₃)₂) is synthesized via direct reaction of nickel(II) bromide with triphenylphosphine (PPh₃) in a coordinating solvent like acetone or THF. Key validation methods include:

- Elemental analysis to confirm stoichiometry (C₃₆H₃₀Br₂NiP₂).

- Melting point determination (222–225°C), which aligns with literature values .

- Bromine tests using sulfuric acid to verify halide composition .

- Magnetic susceptibility measurements to confirm paramagnetic tetrahedral geometry, distinguishing it from square planar diamagnetic analogs .

Q. What are the solubility properties of NiBr₂(PPh₃)₂, and how do they influence reaction design?

NiBr₂(PPh₃)₂ is soluble in acetone, benzene, and THF but insoluble in non-polar solvents. This solubility profile enables its use in homogeneous catalysis, particularly in polar aprotic solvents that stabilize nickel intermediates. For example, THF is ideal for Grignard reagent-based cross-coupling reactions .

Q. How does NiBr₂(PPh₃)₂ compare to its chloride analog in catalytic applications?

While NiBr₂(PPh₃)₂ and NiCl₂(PPh₃)₂ share similarities in cross-coupling and substitution reactions, the bromide variant exhibits unique reactivity:

- Facilitates aryl nitrile synthesis via Zn-mediated reduction of aryl triflates .

- Enables stereoselective C–S bond reductions with LiAlH₄, a reaction less efficient with the chloride analog .

Differences arise from bromide’s weaker field strength, altering the metal center’s electron density .

Advanced Research Questions

Q. What mechanistic insights explain NiBr₂(PPh₃)₂’s role in stereoselective C–C bond formation?

NiBr₂(PPh₃)₂ acts as a pre-catalyst, undergoing ligand substitution and reduction to active Ni(0) species. For example:

- In aryl–cyanide cross-coupling , Zn reduces Ni(II) to Ni(0), which undergoes oxidative addition with aryl triflates. The Ni(0) intermediate then facilitates cyanide insertion .

- Enantioselective allylic amination involves PPh₃ dissociation to form a chiral Ni complex, which directs nucleophilic attack by amines .

Mechanistic studies often employ in situ NMR or EPR to track oxidation state changes .

Q. How do ligand modifications impact NiBr₂(PPh₃)₂’s catalytic efficiency in cross-coupling reactions?

Replacing PPh₃ with electron-rich or chiral phosphines (e.g., BINAP) enhances activity and selectivity:

- Chiral phosphines improve enantioselectivity in allylic substitutions (e.g., up to 90% ee in morpholine reactions) .

- Bulky ligands (e.g., DPEphos) stabilize Ni intermediates, reducing undesired β-hydride elimination in alkyl–aryl couplings .

Comparative studies using kinetic profiling and DFT calculations are critical for optimizing ligand design .

Q. What strategies mitigate challenges in NiBr₂(PPh₃)₂-mediated polymerization reactions?

NiBr₂(PPh₃)₂ catalyzes cumulene dimerization but often produces isomer mixtures due to poor regiocontrol. Solutions include:

- Additives like t-BuOK to stabilize Ni–allyl intermediates and suppress side reactions .

- Low-temperature conditions (–30°C) to slow competing pathways, as seen in 1,1-dibromoethylene dimerization to butatriene .

Reaction monitoring via GC-MS or X-ray crystallography helps identify optimal conditions .

Safety and Handling

Q. What safety protocols are essential when handling NiBr₂(PPh₃)₂?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.